molecular formula C12H10FNO3 B13633028 3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid

3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13633028
M. Wt: 235.21 g/mol
InChI Key: WKYNRGAMAFETDQ-UHFFFAOYSA-N
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Description

3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a methyl group on the oxazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: This compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid include other oxazole carboxylic acids with different substituents on the phenyl and oxazole rings. For example:

    3-(2-chloro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom.

    3-(2-fluoro-3-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: This compound has an ethyl group instead of a methyl group on the phenyl ring.

The uniqueness of 3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10FNO3/c1-6-4-3-5-8(10(6)13)11-9(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)

InChI Key

WKYNRGAMAFETDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NOC(=C2C(=O)O)C)F

Origin of Product

United States

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